![molecular formula C13H19N3O2S2 B5712650 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various autoimmune diseases, including rheumatoid arthritis and multiple sclerosis.
作用機序
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide works by selectively inhibiting the activity of JAK3, which is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. JAK3 is primarily expressed in immune cells, and its inhibition results in the reduction of T-cell activation and pro-inflammatory cytokine production. This leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the production of pro-inflammatory cytokines, including interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and IL-17. It also reduces the activation of T-cells, which play a crucial role in the pathogenesis of autoimmune diseases. Moreover, this compound has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.
実験室実験の利点と制限
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of JAK3, which makes it a valuable tool for studying the role of JAK3 in various biological processes. Moreover, it has been extensively studied in preclinical and clinical trials, which provides a wealth of data on its pharmacokinetics, efficacy, and safety. However, this compound has some limitations, including its high cost and limited availability.
将来の方向性
There are several future directions for the research on 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide. One of the most promising areas is the development of combination therapies that target multiple signaling pathways involved in autoimmune diseases. Another area of research is the investigation of the long-term effects of this compound on the immune system. Moreover, further studies are needed to determine the optimal dosage and duration of treatment for various autoimmune diseases. Finally, the development of more potent and selective JAK inhibitors may lead to the discovery of new therapeutic targets for autoimmune diseases.
合成法
The synthesis of 4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide involves the reaction of 4-aminomethylbenzenesulfonamide with cyclopentyl isothiocyanate. The reaction results in the formation of the desired compound, which is then purified using column chromatography. The purity of the compound is confirmed using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various autoimmune diseases. It has been shown to be effective in the treatment of rheumatoid arthritis, multiple sclerosis, and psoriasis. The compound works by inhibiting the activity of Janus kinase (JAK), which is involved in the signaling pathways of various cytokines and growth factors. By inhibiting JAK activity, this compound reduces the production of pro-inflammatory cytokines, which are responsible for the symptoms of autoimmune diseases.
特性
IUPAC Name |
1-cyclopentyl-3-[(4-sulfamoylphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S2/c14-20(17,18)12-7-5-10(6-8-12)9-15-13(19)16-11-3-1-2-4-11/h5-8,11H,1-4,9H2,(H2,14,17,18)(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTGGLNVJKXYOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24794395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

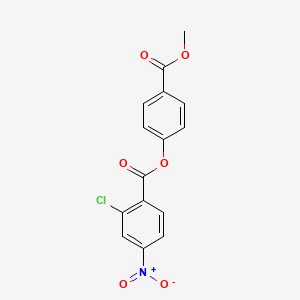
![11-isopropyl-7,8,9,10-tetrahydro[1,2,4]triazolo[1'',5'':1',6']pyrimido[4',5':4,5]thieno[2,3-c]isoquinoline](/img/structure/B5712589.png)
![(4-methoxyphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5712593.png)
![ethyl 4-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5712595.png)
![N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B5712607.png)
![5-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5712609.png)
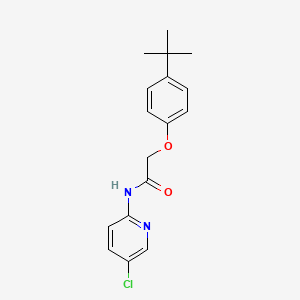
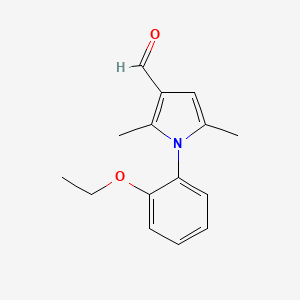
![ethyl 4-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5712633.png)
![ethyl 6-methoxythieno[2,3-b]quinoline-2-carboxylate](/img/structure/B5712639.png)
![N,5,6-trimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5712649.png)
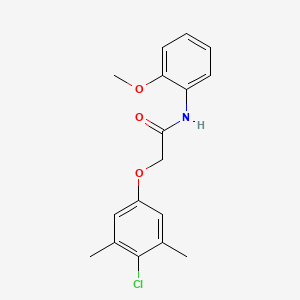
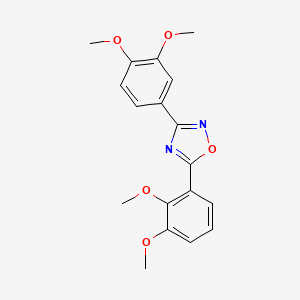
![7-bromo-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5712671.png)